N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-9-7-10(17)8-12-14(9)18-16(23-12)19-15(20)11-5-3-4-6-13(11)24(2,21)22/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDWMPUZYJODPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates the presence of chlorine, nitrogen, oxygen, and sulfur atoms, which are crucial for its biological activity. The compound features a benzothiazole moiety known for various biological properties and a sulfonamide group that enhances its pharmacological profile.
Dihydrofolate Reductase Inhibition
this compound has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for folate synthesis. Molecular docking studies reveal that this compound exhibits a strong binding affinity to DHFR, with a Gibbs free energy change () of -9.0 kcal/mol, indicating significant potential for therapeutic applications against cancers and microbial infections .
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit antimicrobial properties. For instance, thiazole derivatives have been shown to possess moderate antibacterial and antifungal activities . The compound's sulfonamide group may contribute to its efficacy by interacting with bacterial enzymes.
Antitumor Activity
The compound's thiazole core is associated with antitumor properties. Studies have reported that thiazole-containing compounds can induce apoptosis in cancer cells. For example, certain analogues demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin . This suggests that this compound could be effective in cancer treatment through mechanisms involving cell cycle arrest and apoptosis induction.
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes the importance of specific structural components in enhancing biological activity. Key findings include:
| Structural Feature | Activity |
|---|---|
| Benzothiazole moiety | Essential for antimicrobial and anticancer activity |
| Sulfonamide group | Increases interaction with biological targets |
| Chlorine substitution | Enhances binding affinity to DHFR |
| Methyl groups on aromatic rings | Modulate electronic properties, affecting activity |
Case Studies
- Inhibition of DHFR : A study demonstrated that the compound effectively inhibited DHFR in vitro, leading to reduced proliferation of cancer cell lines. The interaction was characterized by hydrogen bonds and hydrophobic contacts with key amino acid residues in the enzyme's active site .
- Antimicrobial Evaluation : In vitro tests revealed that derivatives of the compound exhibited promising antibacterial activity against E. coli and Staphylococcus aureus, suggesting potential for development as an antibiotic agent .
- Antitumor Efficacy : In a comparative study, this compound was evaluated alongside known anticancer drugs, showing superior efficacy in inducing apoptosis in specific cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide can be compared to related benzothiazole and benzamide derivatives reported in the literature. Key differences lie in substituent patterns, synthetic routes, and physicochemical properties, as outlined below:
Structural Analogues with Modified Sulfonamide Groups
- Key Findings :
- The target compound's methylsulfonyl group at position 2 of the benzamide contrasts with bulkier sulfonamide substituents (e.g., bis(2-methoxyethyl)sulfamoyl in ), which may reduce membrane permeability due to increased hydrophilicity .
- Compound 7a () replaces the benzothiazole with a pyridinyl-thiazole system, demonstrating that heteroaromatic ring substitutions significantly alter electronic properties and synthetic complexity .
Analogues with Varied Benzothiazole Substituents
- Melting points for benzothiazole derivatives range widely (148–165°C), influenced by substituent polarity and crystal packing efficiency .
Analogues with Alternative Linkages
- Key Findings :
- Replacing the benzamide linker with acetamide () introduces conformational flexibility but may reduce thermal stability due to weaker hydrogen-bonding networks .
- Thioether-linked compounds (e.g., triazole-thioether in ) exhibit distinct pharmacokinetic profiles compared to sulfonamide-containing analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
